1'-(3-chlorophenyl)sulfonyl-7-methylspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine]
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Overview
Description
1-[(3-chlorophenyl)sulfonyl]-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] is a complex heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a quinoxaline moiety, a nitrogen-containing heterocycle, adds to its significance in various scientific fields.
Preparation Methods
The synthesis of 1-[(3-chlorophenyl)sulfonyl]-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] involves multiple steps, starting with the formation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound . The spiro linkage is then introduced through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts . Industrial production methods may employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
1-[(3-chlorophenyl)sulfonyl]-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] undergoes various chemical reactions, including:
Scientific Research Applications
1-[(3-chlorophenyl)sulfonyl]-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)sulfonyl]-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal functions and leading to cell cycle arrest and apoptosis . The compound’s ability to induce oxidative stress and inhibit key enzymes also contributes to its biological effects .
Comparison with Similar Compounds
1-[(3-chlorophenyl)sulfonyl]-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] can be compared with other quinoxaline derivatives, such as:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: A quinoxaline antibiotic with anticancer properties.
Carbadox: Another veterinary antibiotic with a quinoxaline core.
The uniqueness of 1-[(3-chlorophenyl)sulfonyl]-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] lies in its spiro linkage and the presence of a sulfonyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
1189705-45-0 |
---|---|
Molecular Formula |
C22H22ClN3O2S |
Molecular Weight |
427.9 |
IUPAC Name |
1'-(3-chlorophenyl)sulfonyl-7-methylspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine] |
InChI |
InChI=1S/C22H22ClN3O2S/c1-16-7-8-20-19(14-16)24-22(21-6-3-11-26(20)21)9-12-25(13-10-22)29(27,28)18-5-2-4-17(23)15-18/h2-8,11,14-15,24H,9-10,12-13H2,1H3 |
InChI Key |
DQZFHGAUAVYABR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N3C=CC=C3C4(N2)CCN(CC4)S(=O)(=O)C5=CC(=CC=C5)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C=CC=C3C4(N2)CCN(CC4)S(=O)(=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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